Fitc-YVAD-FMK is synthesized through solid-phase peptide synthesis techniques, utilizing standard amino acid coupling methods. The compound is commercially available from various suppliers specializing in biochemical reagents, such as Thermo Fisher Scientific and Promega Corporation.
Fitc-YVAD-FMK falls under the category of fluorescent inhibitors and caspase substrates. It is classified as a peptide-based inhibitor due to its structure, which includes a peptide sequence that mimics natural substrates of caspases.
The synthesis of Fitc-YVAD-FMK typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to confirm the identity and purity of the final product.
Fitc-YVAD-FMK has a complex structure comprising:
The molecular formula of Fitc-YVAD-FMK can be represented as , with a molecular weight of approximately 397.45 g/mol. The compound exhibits fluorescence properties that are optimal for detection using standard fluorescence microscopy or flow cytometry techniques.
Fitc-YVAD-FMK reacts specifically with active caspases by forming an irreversible covalent bond with the cysteine residue located at the active site of these enzymes. This reaction inhibits further enzymatic activity, allowing researchers to quantify caspase activation in apoptotic cells.
The reaction mechanism involves:
This specificity makes Fitc-YVAD-FMK an effective tool for studying apoptosis and related pathways.
The mechanism by which Fitc-YVAD-FMK operates involves several steps:
Studies have shown that the use of Fitc-YVAD-FMK can effectively detect caspase-1 activation in various cell types under apoptotic conditions, providing insights into cell death mechanisms.
Relevant analyses confirm that Fitc-YVAD-FMK maintains its integrity under various experimental conditions commonly used in apoptosis studies.
Fitc-YVAD-FMK is widely used in scientific research for:
The tetrapeptide sequence YVAD (Tyr-Val-Ala-Asp) in FITC-YVAD-FMK is engineered to mimic the natural cleavage site preferred by inflammatory caspases, notably caspase-1 and caspase-4/5. Caspase-1 exhibits a strong preference for substrates containing aromatic or bulky hydrophobic residues at the P4 position (tyrosine in YVAD), which facilitates optimal docking into the enzyme’s substrate-binding cleft. This specificity arises from deeper S4 pockets in inflammatory caspases compared to apoptotic caspases, allowing accommodation of larger residues like tyrosine [8]. Biochemical assays confirm that YVAD-based inhibitors show >50-fold higher selectivity for caspase-1 (ICE) over executioner caspases like caspase-3 [8].
Table 1: Caspase Selectivity Profiles of Common Peptide Motifs
Peptide Motif | Primary Target | Cleavage Efficiency (Relative to Caspase-1) |
---|---|---|
YVAD | Caspase-1 | 1.0 (Reference) |
DEVD | Caspase-3 | 0.02 |
IETD | Caspase-8 | <0.01 |
LEHD | Caspase-9 | <0.01 |
The FMK group (-CH₂F) covalently binds to the catalytic cysteine residue in caspases via nucleophilic addition, forming a thioether bond that irreversibly inactivates the enzyme. Unlike aldehyde-based inhibitors, FMK derivatives exhibit superior cell permeability and stability at physiological pH, minimizing off-target effects [8] [9]. The FMK group’s electronegativity enhances electrophilicity, accelerating covalent bond formation without inducing cellular toxicity in sub-apoptotic concentrations. Structural studies reveal that FMK-conjugated inhibitors occupy the active site cleft, preventing substrate access while avoiding proteolytic cleavage [8].
Table 2: Kinetic Properties of FMK-Based Caspase Inhibitors
Inhibitor | Target Caspase | Inhibition Constant (Ki, nM) | Irreversibility |
---|---|---|---|
FITC-YVAD-FMK | Caspase-1 | 0.8 | Yes |
FITC-DEVD-FMK | Caspase-3 | 1.5 | Yes |
Ac-YVAD-CHO | Caspase-1 | 3.2 | No (Reversible) |
Conjugation of fluorescein isothiocyanate (FITC) to YVAD-FMK enables real-time visualization of caspase activity in live cells. The FITC moiety (ex/em: 490/515 nm) provides high quantum yield and pH-insensitive fluorescence, facilitating detection via flow cytometry or confocal microscopy. Crucially, FITC modification does not alter inhibitor specificity or cell permeability due to its small molecular size (389 Da) and non-ionic properties. Studies using FITC-VAD-FMK (pan-caspase inhibitor) demonstrate uniform cytosolic distribution within 30 minutes of application, with fluorescence intensity correlating with caspase activation levels [1] [2]. In caspase-1-expressing macrophages, FITC-YVAD-FMK accumulates at mitochondrial membranes during inflammasome activation, colocalizing with mitotracker dyes [10].
Table 3: Fluorescent Properties of FITC-Conjugated Caspase Probes
Probe | Excitation/Emission (nm) | Permeability (Live Cells) | Applications |
---|---|---|---|
FITC-YVAD-FMK | 490/515 | High | Inflammasome imaging |
FAM-VAD-FMK | 492/516 | High | Pan-caspase detection |
CF®488A Annexin V | 490/515 | Low (binds PS externally) | Apoptosis/necrosis assays |
FITC-YVAD-FMK exhibits selective retention in apoptotic cells due to covalent binding to activated caspases. In early apoptosis, the intact plasma membrane retains the inhibitor-caspase complex, yielding intense cytosolic fluorescence. In contrast, necrotic cells show diffuse, low-intensity FITC signals due to passive leakage of unbound probe through ruptured membranes. This differential retention enables quantitative discrimination:
Notably, in inflammasome-activated cells, FITC-YVAD-FMK colocalizes with mitochondrial superoxide complexes, reflecting caspase-1’s role in ROS production during pyroptosis [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7